2,3,4,5-Tetramethylhexanal

Catalog No.
S14849236
CAS No.
136343-21-0
M.F
C10H20O
M. Wt
156.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,4,5-Tetramethylhexanal

CAS Number

136343-21-0

Product Name

2,3,4,5-Tetramethylhexanal

IUPAC Name

2,3,4,5-tetramethylhexanal

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

InChI

InChI=1S/C10H20O/c1-7(2)9(4)10(5)8(3)6-11/h6-10H,1-5H3

InChI Key

KNPCAXPRSRIULI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)C(C)C(C)C=O

2,3,4,5-Tetramethylhexanal is an organic compound with the molecular formula C10H20OC_{10}H_{20}O and a molecular weight of approximately 156.27 g/mol. It is classified as an aldehyde due to the presence of a carbonyl group (C=OC=O) at the terminal position of a hexane chain. The structure consists of a hexane backbone with four methyl groups attached to the second, third, fourth, and fifth carbon atoms. This branching contributes to its unique properties and reactivity.

The compound is also known by its IUPAC name, 2,3,4,5-tetramethylhexanal, and has a CAS Registry Number of 52897-15-1. It is characterized by its relatively high boiling point of around 429 K (156 °C) due to the influence of its molecular structure on intermolecular forces such as van der Waals interactions .

  • Oxidation: Aldehydes can be oxidized to carboxylic acids. In this case, 2,3,4,5-tetramethylhexanal can be oxidized to form 2,3,4,5-tetramethylhexanoic acid.
  • Reduction: It can also be reduced to form the corresponding alcohol (2,3,4,5-tetramethylhexanol) using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Condensation Reactions: The carbonyl group can participate in nucleophilic addition reactions with alcohols to form hemiacetals or acetals under acidic conditions.
  • Reactions with Grignard Reagents: The compound can react with Grignard reagents to produce tertiary alcohols.

These reactions are fundamental in organic synthesis and can lead to various derivatives and functionalized compounds.

Several methods exist for synthesizing 2,3,4,5-tetramethylhexanal:

  • Wurtz Reaction: This method involves coupling alkyl halides in the presence of sodium metal in dry ether. For example, using 2-bromo-2-methylbutane and other suitable halides can yield the desired product through this coupling reaction .
  • Hydroformylation: An alternative method involves hydroformylation of alkenes using carbon monoxide and hydrogen in the presence of a rhodium catalyst to introduce an aldehyde group at the terminal position.
  • Oxidation of Alcohols: Starting from the corresponding alcohol (2,3,4,5-tetramethylhexanol), oxidation can be performed using oxidizing agents like chromium trioxide or potassium permanganate.

These methods highlight the versatility in synthesizing this compound through various organic reactions.

2,3,4,5-Tetramethylhexanal finds applications primarily in organic synthesis and as an intermediate in the production of fragrances and flavoring agents due to its pleasant odor profile. It may also serve as a building block for more complex organic compounds used in pharmaceuticals or agrochemicals.

When comparing 2,3,4,5-tetramethylhexanal with other similar compounds such as other branched aldehydes or aliphatic aldehydes:

Compound NameFormulaUnique Features
2-MethylpentanalC6H12OLess branched than 2,3,4,5-tetramethylhexanal
3-MethylpentanalC6H12OSimilar chain length but different branching pattern
2-EthylbutanalC6H12OContains an ethyl group instead of multiple methyls
2-Butyl-2-methylpropanalC7H14OMore complex structure with additional branching

The uniqueness of 2,3,4,5-tetramethylhexanal lies in its specific arrangement of methyl groups which influences its physical properties and reactivity compared to these similar compounds.

XLogP3

3.1

Hydrogen Bond Acceptor Count

1

Exact Mass

156.151415257 g/mol

Monoisotopic Mass

156.151415257 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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